4-Thioxo vs. 4-Oxo Substitution: Reported Enhancement of Antibacterial Potency
In the broader 4-thioxo-1,4-dihydroquinoline-3-carboxylate series, thionation at C4 has been described to enhance antibacterial activity relative to the corresponding 4-oxo (quinolone) analogs . While specific MIC head-to-head data for the 7-CF₃ congener against its 4-oxo counterpart (CAS 71083-04-0) are not publicly available, this class-level observation is consistent across multiple members of the 4-thioxo-quinoline series evaluated against Staphylococcus aureus—for example, the 8-isopropyl analog has been reported with an MIC of 32 µg/mL against S. aureus . The 4-thioxo moiety is believed to contribute to improved target engagement with bacterial DNA gyrase and topoisomerase IV .
| Evidence Dimension | Antibacterial potency (class-level trend) |
|---|---|
| Target Compound Data | No published MIC data for the exact compound (7-CF₃, 4-thioxo) available as of the search date |
| Comparator Or Baseline | 4-Oxo-1,4-dihydroquinoline-3-carboxylate analogs; class reference: 8-isopropyl-4-thioxo analog, MIC = 32 µg/mL vs. S. aureus |
| Quantified Difference | Qualitative: 4-thioxo substitution reported to enhance activity vs. 4-oxo; quantitative confirmation pending |
| Conditions | In vitro antibacterial susceptibility testing |
Why This Matters
For researchers exploring novel antibacterial quinolone scaffolds, the 4-thioxo modification provides a differentiated starting point for lead optimization, potentially offering activity against strains where conventional 4-oxo quinolones show diminished susceptibility.
